molecular formula C17H29NO2S B11980920 Benzenesulfonamide, N-decyl-4-methyl- CAS No. 1228-64-4

Benzenesulfonamide, N-decyl-4-methyl-

Cat. No.: B11980920
CAS No.: 1228-64-4
M. Wt: 311.5 g/mol
InChI Key: VARYUYCNOQYIKX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-decyl-4-methyl- is a substituted benzenesulfonamide derivative characterized by a decyl (10-carbon alkyl) chain attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, particularly as enzyme inhibitors (e.g., carbonic anhydrase) .

Properties

CAS No.

1228-64-4

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N-decyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H29NO2S/c1-3-4-5-6-7-8-9-10-15-18-21(19,20)17-13-11-16(2)12-14-17/h11-14,18H,3-10,15H2,1-2H3

InChI Key

VARYUYCNOQYIKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-decyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of benzenesulfonamide, N-decyl-4-methyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-decyl-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)

Major Products Formed

    Oxidation: Formation of 4-methylbenzenesulfonic acid

    Reduction: Formation of 4-methylbenzenesulfinamide

    Hydrolysis: Formation of 4-methylbenzenesulfonic acid and decylamine

Scientific Research Applications

Benzenesulfonamide, N-decyl-4-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-decyl-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like glaucoma and cancer . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key benzenesulfonamide derivatives and their properties, based on the evidence:

Compound Name Substituents/Modifications Biological Activity/Applications Key Findings Reference
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide Styrylquinoline backbone, nitro/hydroxyl groups HIV integrase inhibition Nitro groups enhance inhibitory activity; hydroxyl groups critical for binding .
4-[3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide Pyrazoline ring, phenolic group Carbonic anhydrase inhibition, cytotoxicity Pyrazoline derivatives show moderate cytotoxicity and enzyme inhibition .
N-(6,12-dioxo-indoloquinazolin-8-yl)benzenesulfonamide Indoloquinazoline core Synthetic intermediate Used in multi-step synthesis of complex heterocycles .
N-cyclopentylidene-4-methyl-benzenesulfonamide Cyclopentylidene group, methyl substituent Not specified (safety data) Classified as hazardous upon inhalation .
4-methyl-N-(1-phenylethyl)benzenesulfonamide Phenylethyl group, methyl substituent Not explicitly stated Structural analog with potential for hydrophobic interactions .

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Alkyl Chain Length : The decyl chain in N-decyl-4-methyl-benzenesulfonamide introduces significant hydrophobicity compared to shorter alkyl or aryl substituents (e.g., methyl, phenyl). This may enhance membrane permeability but reduce solubility, a trade-off observed in QSAR models for benzenesulfonamide derivatives .
  • Electron-Withdrawing Groups : Derivatives with nitro groups (e.g., ) exhibit enhanced inhibitory activity against HIV integrase, whereas hydroxyl or methyl groups (e.g., ) prioritize enzyme binding over potency.

Computational and Crystallographic Insights

  • Benzenesulfonamides are frequently analyzed using SHELX and ORTEP-3 for crystallographic refinement . The methyl and decyl groups in N-decyl-4-methyl-benzenesulfonamide would influence crystal packing and torsional angles, as seen in related structures .
  • Machine learning models highlight the benzenesulfonamide moiety as a critical pharmacophore for carbonic anhydrase binding, suggesting that the decyl chain may modulate selectivity or off-target effects .

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